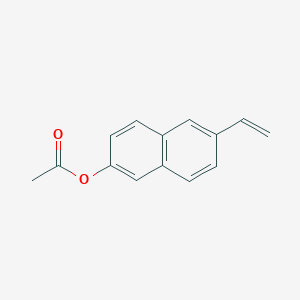
6-Vinylnaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Vinylnaphthalen-2-yl acetate is an organic compound with the molecular formula C₁₄H₁₂O₂ It is a derivative of naphthalene, where the acetate group is attached to the second carbon of the naphthalene ring, and a vinyl group is attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinylnaphthalen-2-yl acetate typically involves the acetylation of 6-vinylnaphthalene. One common method is the reaction of 6-vinylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Vinylnaphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-vinylnaphthalen-2-carboxylic acid.
Reduction: Formation of 6-vinylnaphthalen-2-ol.
Substitution: Formation of 6-vinylnaphthalen-2-yl amine or 6-vinylnaphthalen-2-yl thiol.
Scientific Research Applications
6-Vinylnaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Vinylnaphthalen-2-yl acetate depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl acetate: Lacks the vinyl group, leading to different reactivity and applications.
6-Vinylnaphthalen-1-yl acetate: The position of the acetate group is different, affecting its chemical properties.
6-Vinylnaphthalen-2-yl alcohol: The acetate group is replaced with a hydroxyl group, leading to different reactivity.
Uniqueness
6-Vinylnaphthalen-2-yl acetate is unique due to the presence of both a vinyl group and an acetate group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(6-ethenylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O2/c1-3-11-4-5-13-9-14(16-10(2)15)7-6-12(13)8-11/h3-9H,1H2,2H3 |
InChI Key |
CKCFMYHISYNJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















